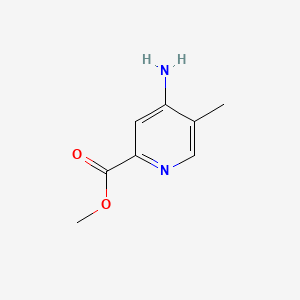

Methyl 4-amino-5-methylpyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBDALIONVCQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate typically involves the reaction of 4-amino-5-methylpyridine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 4-amino-5-methylpyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Methyl 4-aminopyridine-2-carboxylate vs. Methyl 4-aminopyridine-3-carboxylate

- Structural Difference: The amino group is located at position 4 in both compounds, but the ester group is at position 2 in the former and position 3 in the latter.

- Impact: The position of the ester group influences electronic distribution and hydrogen-bonding capabilities.

Ethyl 4-aminopicolinate (CAS: 773140-43-5)

- Structural Difference : This compound replaces the methyl ester with an ethyl ester and lacks the 5-methyl substituent.

- Impact : The ethyl group increases lipophilicity, which could enhance membrane permeability in biological systems. However, the absence of the 5-methyl group may reduce steric hindrance, altering binding affinities in target interactions .

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Structural Difference: Features chloro and trifluoromethyl groups at positions 3 and 5, respectively, instead of amino and methyl groups.

- In contrast, the amino group in the target compound increases nucleophilicity, making it more reactive in substitution reactions .

Comparison with Pyrimidine Derivatives

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Structural Difference : A pyrimidine core with a fluorophenyl and methylsulfonyl group, compared to the pyridine-based target compound.

- The methylsulfonyl group introduces strong electron-withdrawing effects, which may enhance binding to proteins or enzymes compared to the amino group in the target compound .

Biginelli-type Pyrimidines (e.g., 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- Functional Difference : These compounds exhibit antioxidant activity (e.g., IC₅₀ = 0.6 mg/mL in DPPH scavenging assays) due to the thioxo and hydroxyl groups.

- Contrast: Methyl 4-amino-5-methylpyridine-2-carboxylate lacks such groups, suggesting divergent biological roles. However, its amino group could facilitate metal chelation or serve as a site for prodrug derivatization .

Data Tables for Comparative Analysis

Table 1: Key Physical and Structural Properties

Research Findings and Implications

- Synthetic Utility: The amino and ester groups in this compound allow for regioselective modifications, such as acylation or Suzuki coupling, to generate diverse pharmacologically active molecules .

- Crystallography : Related pyridine esters (e.g., Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate) exhibit bond angles (e.g., C4–C3–C7 = 120.10°) and torsional parameters that influence packing efficiency, which is critical for material science applications .

Biological Activity

Methyl 4-amino-5-methylpyridine-2-carboxylate (also known as Methyl 4-aminopyridine-2-carboxylate) is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a pyridine ring with a carboxylate group and an amino group, which contribute to its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that pyridine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study reported that certain pyridine compounds demonstrated cytotoxic effects against various cancer cell lines such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (human breast cancer) cells. The cytotoxicity was evaluated using the MTT assay, revealing that some compounds displayed moderate to high activity against these cell lines .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound 4 | HepG2 | 15 | High |

| Compound 8 | Caco2 | 20 | Moderate |

| Compound 1 | MCF-7 | 25 | Good |

2. Mechanisms of Action

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Pyridine derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a critical role in various physiological processes and is implicated in cancer progression .

- Targeting Kinase Pathways : Some studies have shown that pyridine compounds can act as inhibitors of receptor tyrosine kinases like EGFR and HER-2, which are significant in the context of breast cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A series of related compounds were synthesized and tested for their in vitro antimicrobial efficacy. Results indicated that certain derivatives exhibited promising antimicrobial effects against a range of bacterial strains .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 15 | Moderate |

| Compound B | S. aureus | 20 | High |

Case Studies

Case Study: Anticancer Efficacy in vivo

An in vivo study investigated the efficacy of this compound in tumor-bearing mice. The compound demonstrated significant tumor reduction compared to control groups, suggesting potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Screening

Another study focused on the synthesis and antimicrobial screening of methyl-substituted pyridine derivatives. The results highlighted the effectiveness of these compounds against resistant bacterial strains, indicating their potential use in developing new antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step pathways, as seen in analogous pyridine derivatives. For example, chlorination of intermediates (e.g., phosphoryl chloride) followed by nucleophilic substitution with ammonium acetate can yield amino-substituted pyridines . Key factors include:

- Reaction temperature : Elevated temperatures (80–100°C) improve substitution efficiency.

- Catalysts : Use of triethylamine (TEA) or HATU to activate carboxyl groups during coupling reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups. For pyridine derivatives, H NMR typically shows aromatic protons at δ 6.5–8.5 ppm and methyl ester signals near δ 3.8–4.0 ppm .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 180.0899) .

Q. How should researchers address solubility challenges for this compound in aqueous and organic solvents?

- Methodological Answer :

- Polar aprotic solvents : DMF or DMSO for initial dissolution, followed by dilution with water for biological assays .

- Hydrotropic agents : Co-solvents like ethanol (10–20% v/v) enhance solubility in buffer systems .

- pH adjustment : Protonation of the amino group in acidic conditions (pH < 4) improves aqueous solubility .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .

- Software : Gaussian 16 or ORCA for energy minimization; PyMol for visualizing transition states .

Q. How can X-ray crystallography resolve discrepancies between NMR data and predicted molecular geometry?

- Methodological Answer :

- Crystal growth : Slow evaporation of saturated ethyl acetate solutions yields diffraction-quality crystals .

- Refinement : Use SHELXL (via Olex2) for structure solution. For example, bond angles in pyridine derivatives typically deviate by <2° from ideal values .

- Validation : Compare experimental torsion angles (e.g., C5–N1–C1–C2 = −0.4°) with DFT-optimized geometries .

Q. What strategies mitigate conflicting spectral data (e.g., unexpected H NMR splitting patterns) in derivatives of this compound?

- Methodological Answer :

- Dynamic effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange broadening .

- Isotopic labeling : Synthesize N-labeled analogs to simplify splitting patterns in crowded aromatic regions .

- 2D NMR : COSY and HSQC experiments to resolve overlapping signals .

Q. How does steric hindrance from the 5-methyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric maps : Generate using MolProbity to quantify steric bulk near the amino group .

- Catalyst screening : Bulky ligands (e.g., XPhos) improve Suzuki-Miyaura coupling yields by mitigating steric clashes .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.